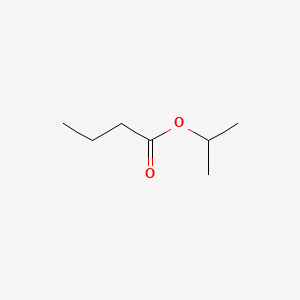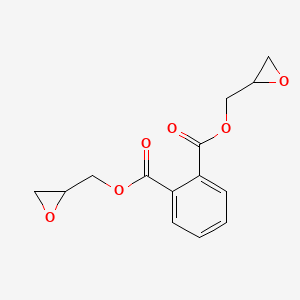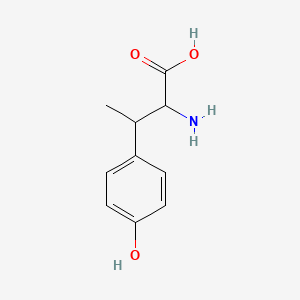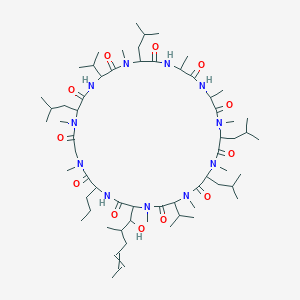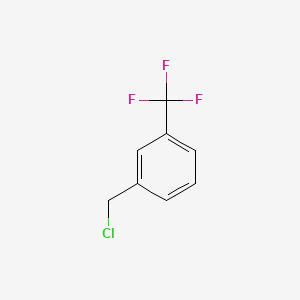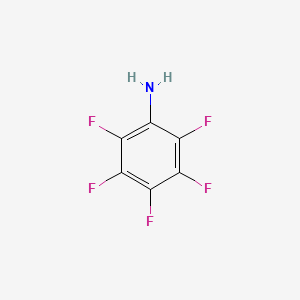
Pentafluoroaniline
Descripción general
Descripción
Synthesis Analysis
The synthesis of pentafluoroaniline has been explored through various chemical routes. One method involves the decarbonylation of pentafluoroformanilide with hot calcium oxide, leading to the formation of this compound. This process highlights the compound's preparation from ethyl formate and the monosodium salt of this compound, showcasing its synthetic accessibility (Banks, Haszeldine, & Willoughby, 1975).
Molecular Structure Analysis
This compound's molecular structure is influenced by the strong electron-withdrawing effects of the fluorine atoms, which significantly affect its reactivity and interaction with other molecules. This electronic effect is evident in the synthesis and acidity studies of pentakis(trifluoromethyl) derivatives, where the this compound serves as a precursor for creating highly electron-deficient and sterically crowded groups, facilitating the design of novel stable molecules with unique properties (Kütt et al., 2008).
Chemical Reactions and Properties
This compound undergoes various chemical reactions that highlight its reactivity and utility in organic synthesis. For instance, its oxidation by aqueous sodium hypochlorite under phase-transfer conditions yields several complex compounds, including decafluoroazobenzene and N-chloro-N′-(pentafluorophenyl)-2,3,5,6-tetrafluorobenzo-1,4-quinone di-imine. These reactions showcase this compound's role in forming structurally diverse and functionally rich compounds (Deadman et al., 1989).
Physical Properties Analysis
The physical properties of this compound and its derivatives are profoundly influenced by the fluorine atoms. These properties include high thermal and chemical stability, which are essential for applications in materials science and organic electronics. For example, perfluoropentacene, synthesized from this compound derivatives, exhibits high electron mobility and stable p-n junctions in organic field-effect transistors (OFETs), demonstrating the impact of fluorination on enhancing the performance of organic semiconductors (Sakamoto et al., 2004).
Chemical Properties Analysis
The chemical properties of this compound, such as its reactivity and interaction with other molecules, are central to its applications in synthesis and materials development. The compound's ability to participate in C-H borylation reactions, leading to the formation of borylated products, showcases its versatility in introducing boron-containing groups into aromatic systems. This reactivity is valuable for creating compounds with novel properties for further chemical transformations (Sasaki et al., 2014).
Aplicaciones Científicas De Investigación
Theoretical Studies and Spectroscopy
- PFA has been studied for its interesting interaction between fluorine and an aromatic ring. The effects of fluorine atoms on the geometrical and electronic properties of PFA have been explored through theoretical Raman and infrared spectra analyses (Wojciechowski, 2013).
- Investigations into the infrared and Raman spectra of PFA have provided insights into the vibrations of the C6F5X group, which are similar across related molecules with different X substituents (Faniran & Shurvell, 1975).
Chemical Reactions and Electron Attachment
- PFA undergoes rapid fluoride elimination when reacting with H and OH radicals in aqueous solutions, forming various radical species. This reaction is significant in understanding the chemical behavior of PFA under different conditions (Shoute, Mittal, & Neta, 1996).
- Research on dissociative electron attachment (DEA) to PFA reveals the role of rearrangement and hydrogen-bonded intermediates in the DEA process, highlighting the utility of PFA in chemical control studies (Ómarsson et al., 2012).
Synthesis and Derivatization
- PFA has been utilized in the synthesis of various compounds. For instance, the preparation and decarbonylation of pentafluoroformanilide, which is derived from PFA, have been documented, expanding the scope of synthetic applications of PFA (Banks, Haszeldine, & Willoughby, 1975).
- PFA's reactions with aromatic trihalomethyl derivatives in the presence of AlCl3 have been explored, revealing its potential in the synthesis of imidoyl chlorides and other complex organic compounds (Petrova et al., 1994).
Photophysical Studies
- In the field of optical imaging and drug delivery, cyanine reactivity, which involves compounds like PFA, has been harnessed. Studies have focused on reaction discovery to address limitations of long-wavelength fluorophores, leading to advancements in imaging technologies (Gorka, Nani, & Schnermann, 2018).
Material Science
- PFA has been studied in the context of dielectric spectroscopy, contributing to our understanding of relaxation in rotationally disordered phases of hexa-substituted benzenes. Such studies are significant in material science, particularly in the study of molecular dynamics in solid states (Murthy & Singh, 2014).
Safety and Hazards
Direcciones Futuras
Pentafluoroaniline has been utilized as a passivating additive to enhance the stability of perovskite films, thereby improving the efficiency of perovskite solar cells . This work presented a generic approach to improve the overall stability and performances of perovskite solar cells, thereby widening the possibility towards practical applications .
Mecanismo De Acción
Target of Action
Pentafluoroaniline is primarily used in the preparation of pentafluorophenylammonium triflate . This compound serves as an efficient catalyst for esterification and thioesterification . Additionally, this compound is used in the synthesis of various titanium complexes having two anionic [N, O –] bidentate salicylaldiminato ligands .
Mode of Action
The mode of action of this compound involves the displacement of a fluoride anion by another anion, probably via the formation of transition complexes of different lifetimes . Simple ionization or attack by neutral species may occur under some conditions .
Biochemical Pathways
Three possible pathways for dehalogenation of fluorinated anilines, such as this compound, have been proposed . These pathways involve the metabolism of the compound with Pseudomonas fluorescens 26-K, leading to the formation of 3-fluoro-4-hydroxyaniline and the release of a fluoride ion .
Pharmacokinetics
It is known that the compound is soluble in toluene and other organic solvents, but insoluble in water . This solubility profile may influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, and thus its bioavailability.
Result of Action
The primary result of this compound’s action is the formation of pentafluorophenylammonium triflate, an efficient catalyst for esterification and thioesterification . It also results in the synthesis of various titanium complexes having two anionic [N, O –] bidentate salicylaldiminato ligands .
Propiedades
IUPAC Name |
2,3,4,5,6-pentafluoroaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H2F5N/c7-1-2(8)4(10)6(12)5(11)3(1)9/h12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOXLGCOSAFGMDV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H2F5N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8022119 | |
| Record name | 2,3,4,5,6-Pentafluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8022119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
771-60-8 | |
| Record name | Pentafluoroaniline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=771-60-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,3,4,5,6-Pentafluoroaniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000771608 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pentafluoroaniline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88320 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenamine, 2,3,4,5,6-pentafluoro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,3,4,5,6-Pentafluoroaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8022119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,3,4,5,6-pentafluoroaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.122 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,3,4,5,6-PENTAFLUOROANILINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MS06IL3Y2Q | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



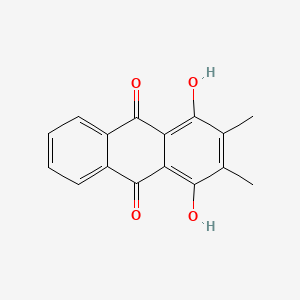

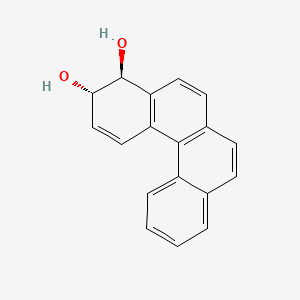

![(9,9-Dimethyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl) 2-hydroxy-2,2-dithiophen-2-ylacetate;bromide](/img/structure/B1217351.png)
